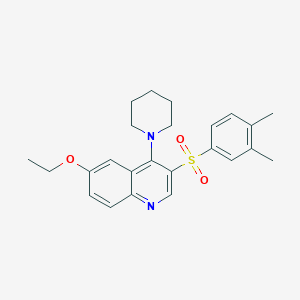

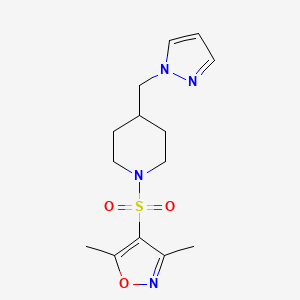

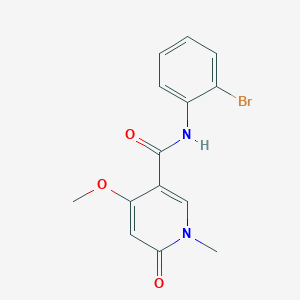

![molecular formula C15H23NO2 B2499534 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine CAS No. 866157-38-2](/img/structure/B2499534.png)

3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine" is a derivative of oxazolidine, a class of heterocyclic organic compounds containing an oxygen atom, a nitrogen atom, and three carbon atoms forming a five-membered ring. Oxazolidines and their derivatives are of interest due to their applications in organic synthesis and medicinal chemistry, as they can serve as intermediates in the synthesis of various functionalized compounds .

Synthesis Analysis

The synthesis of oxazolidine derivatives can be achieved through various methods. For instance, the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines can be done from α-amino acid ethyl esters containing hydroxyl groups by fusion with aromatic aldehydes . Similarly, the synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives involves a cascade synthesis from diethyl 2-(ethoxymethylene)malonate, hydroxylamines, and amines . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione was determined using single-crystal X-ray diffraction, which can reveal the arrangement of atoms within the molecule . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, providing insights into the electronic structure of the compound .

Chemical Reactions Analysis

Oxazolidine derivatives can undergo a range of chemical reactions. For instance, they can form Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine . They can also be acetylated to give N-acetylderivatives, which upon cyclization can yield bicyclic compounds such as tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-diones . The reactivity of "this compound" in such reactions would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical properties of oxazolidine derivatives, such as melting points and crystal structures, can be determined experimentally . The chemical properties, including reactivity and stability, can be influenced by the substituents on the oxazolidine ring. For example, the presence of an ethyl group can affect the compound's hydrophobicity and its interaction with other molecules . Theoretical calculations, such as DFT, can provide additional information on properties like nonlinear optical properties, which are relevant for materials science applications .

Scientific Research Applications

Antioxidant Capacity Assays

The study by Ilyasov et al. (2020) discusses the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the specificity of reactions like coupling, which might bias comparisons between antioxidants. This research underscores the nuanced application of ABTS-based assays in evaluating antioxidant systems, especially in the context of tracking changes during storage and processing (Ilyasov et al., 2020).

Oxazolidinone Compounds

Diekema and Jones (2000) review the oxazolidinones, emphasizing their unique mechanism of protein synthesis inhibition and their activity against pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone, is highlighted for its clinical efficacy against resistant gram-positive organisms, suggesting potential applications for similar compounds in addressing antibiotic resistance (Diekema & Jones, 2000).

Polyphenols and Health Benefits

Rasouli, Farzaei, and Khodarahmi (2017) provide a comprehensive review of polyphenols, focusing on their health benefits against chronic diseases such as obesity, diabetes, and heart disease. This work highlights the significant role that phenolic compounds play in dietary strategies for disease prevention and health promotion, relevant to the broader study of organic compounds like 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine in health sciences (Rasouli et al., 2017).

Antibacterial Activity of Triazole-Containing Hybrids

Li and Zhang (2021) update on the development of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids with potent anti-Staphylococcus aureus activity. Their work emphasizes the broad-spectrum antibacterial potential of these compounds, including against drug-resistant forms, which may inform the development of new treatments based on similar chemical structures (Li & Zhang, 2021).

Novel Brominated Flame Retardants

Zuiderveen, Slootweg, and de Boer (2020) review the occurrence and potential risks of novel brominated flame retardants, including in indoor environments. This research is critical for understanding the environmental fate and health implications of such compounds, with relevance to the study and regulation of related chemicals in consumer products (Zuiderveen et al., 2020).

properties

IUPAC Name |

3-[2-(4-ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-13-5-7-14(8-6-13)17-10-9-16-11-15(2,3)18-12-16/h5-8H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHYJSSGZFQCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCN2CC(OC2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

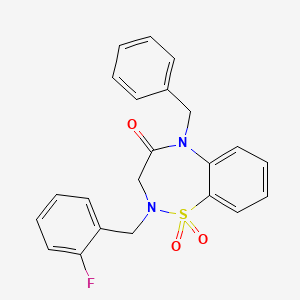

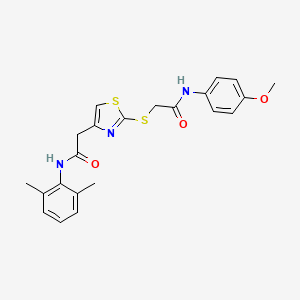

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

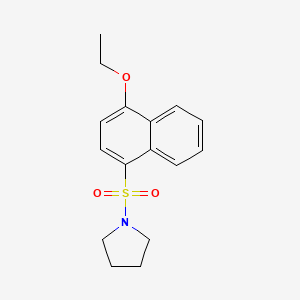

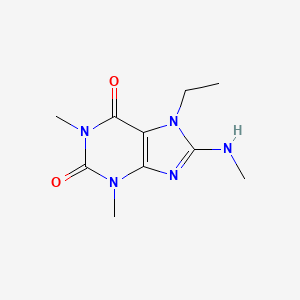

![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)

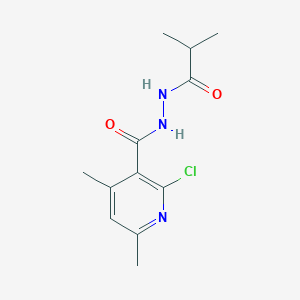

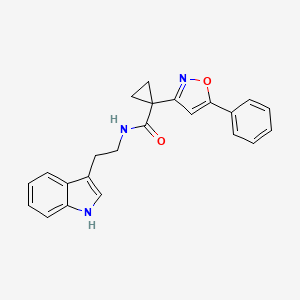

![3-(2-(2-fluorophenoxy)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2499463.png)